molecular formula C16H25N3OS B2861688 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1396873-89-4

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2861688
CAS No.: 1396873-89-4
M. Wt: 307.46
InChI Key: DXSDBFCDBXMYQZ-UHFFFAOYSA-N
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Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a cyclopentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the cyclopentylthio group: This step involves the reaction of the intermediate with a cyclopentylthiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopentylthio group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylthio)piperidin-1-yl)-2-(cyclopentylthio)ethanone
  • 1-(4-(Ethylthio)piperidin-1-yl)-2-(cyclopentylthio)ethanone
  • 1-(4-(Phenylthio)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Uniqueness

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c20-16(13-21-15-4-1-2-5-15)18-10-6-14(7-11-18)12-19-9-3-8-17-19/h3,8-9,14-15H,1-2,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSDBFCDBXMYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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